molecular formula C6H6N2O3 B033462 2-Acetyl-4-nitropyrrole CAS No. 32116-24-8

2-Acetyl-4-nitropyrrole

Cat. No. B033462
CAS RN: 32116-24-8
M. Wt: 154.12 g/mol
InChI Key: DBXRYIUQTXMTEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Acetyl-4-nitropyrrole involves the reaction of 2-acetylpyrrole with nitrite to produce N-nitropyrrole compounds. Spectral studies, including UV mass, nuclear magnetic resonance (NMR), infra-red, and elemental analysis, have confirmed the chemical structures of these compounds (Wang, Lin, & Lin, 1994). Furthermore, the nitration of acylpyrroles under specific conditions has been detailed, revealing insights into the isomer distributions and product formation, with structures confirmed via NMR spectra (Morgan & Morrey, 1971).

Molecular Structure Analysis

The molecular structure of 2-Acetyl-4-nitropyrrole derivatives has been extensively studied, showcasing the impact of nitration on the acylpyrrole framework. Structural elucidation has been achieved through a variety of spectral methods, establishing the foundation for understanding the compound's chemical behavior (Cooksey, Morgan, & Morrey, 1970).

Chemical Reactions and Properties

Chemical reactions involving 2-Acetyl-4-nitropyrrole demonstrate its reactivity and potential for generating diverse nitropyrrole derivatives. Studies have shown the formation of direct-acting mutagens from nitro-derivatives in nitrite-containing food, suggesting the chemical's significance in food safety and chemical toxicology (Wang, Lin, & Lin, 1994).

Physical Properties Analysis

The physical properties of 2-Acetyl-4-nitropyrrole and its derivatives, including melting points and spectral characteristics, provide insights into the compound's stability and potential applications. The nitration process impacts these physical properties, which can be utilized in the synthesis of more complex compounds (Morgan & Morrey, 1966).

Chemical Properties Analysis

2-Acetyl-4-nitropyrrole exhibits a range of chemical properties, including its reactivity towards different chemical reagents and conditions. The compound's ability to undergo various chemical reactions, forming new bonds and structures, underscores its versatility in organic synthesis and potential for creating novel materials and molecules (Daragics & Fügedi, 2010).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2-Acetyl-4-nitropyrrole . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

Future Directions

The future directions in the study of 2-Acetyl-4-nitropyrrole and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . For instance, the chemistry of pyrrole, to which 2-Acetyl-4-nitropyrrole is related, is a constantly developing field of heterocyclic chemistry due to the biological and synthetic significance of the pyrrole structure .

properties

IUPAC Name

1-(4-nitro-1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4(9)6-2-5(3-7-6)8(10)11/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXRYIUQTXMTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185904
Record name Ketone, methyl (4-nitro-2-pyrrolyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-4-nitropyrrole

CAS RN

32116-24-8
Record name Ketone, methyl (4-nitro-2-pyrrolyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032116248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32116-24-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21605
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ketone, methyl (4-nitro-2-pyrrolyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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